N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide
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Overview
Description
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is a complex organic compound that features a quinoline moiety and an adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the quinoline derivative, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The adamantane carboxamide moiety is then introduced through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to introduce additional functional groups.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline alcohols or amines .
Scientific Research Applications
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The adamantane structure may enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide
- 1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-methoxyphenyl)thiourea
Uniqueness
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is unique due to the combination of the quinoline and adamantane moieties. This structural combination imparts distinct physicochemical properties, such as enhanced stability and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-14-3-4-19-10-20(22(27)26-21(19)15(14)2)5-6-25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h3-4,10,16-18H,5-9,11-13H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTYWNPYHSZUAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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